1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido-triazinone core fused with various functional groups
Properties
CAS No. |
1158604-61-5 |
|---|---|
Molecular Formula |
C22H31N5O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O2/c1-16-5-6-20(17(2)13-16)26-14-25(8-7-24-9-11-29-12-10-24)15-27-21(28)18(3)19(4)23-22(26)27/h5-6,13H,7-12,14-15H2,1-4H3 |
InChI Key |
RXMFPZAWKDGPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under reflux conditions in ethanol, yielding the desired product with a significant yield . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their enzyme inhibitory properties, these compounds are structurally related but have distinct pharmacological profiles.
Uniqueness
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
1-(2,4-Dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₂₃N₅O with a molecular weight of 397.5 g/mol. Its structure includes a pyrimido[1,2-a][1,3,5]triazine core substituted with a dimethylphenyl group and a morpholine moiety. These structural aspects are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. This suggests its role in therapeutic applications for conditions like cancer and neurological disorders.
- Receptor Modulation : Interaction studies indicate that the compound can modulate receptor functions which may lead to significant biological effects.
The mechanisms through which this compound exerts its biological effects include:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to exhibit significant antiproliferative activity against ovarian carcinoma and prostatic carcinoma cell lines .
- Neuroprotective Effects : The compound may provide neuroprotective benefits by exhibiting antioxidative properties at low concentrations. This mechanism is particularly relevant for neurodegenerative conditions .
Case Studies
Several studies have highlighted the efficacy of this compound in specific contexts:
- In Vitro Studies : Research indicates that this compound demonstrated IC50 values in the nanomolar range against certain kinases associated with tumor growth .
- Animal Models : In vivo studies have shown that administration of this compound resulted in significant reductions in tumor size in xenograft models. The treatment was associated with modulation of signaling pathways critical for cancer progression .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)ethyl]-pyrimido[1,2-a][1,3,5]triazin | Methoxy group instead of dimethyl | Anticancer activity |
| 7-methoxy-8-methylpyrimido[1,2-a][1,3,5]triazin | Different substitution pattern | Antimicrobial properties |
| 1-(3-chlorophenyl)-7-methylpyrimido[1,2-a][1,3,5]triazin | Chlorine substituent | Neuroprotective effects |
This comparative analysis highlights how variations in structural features can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
